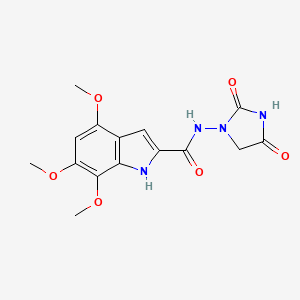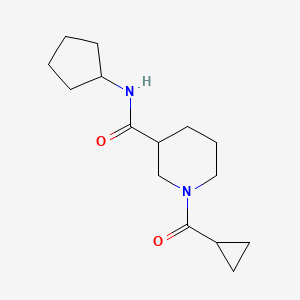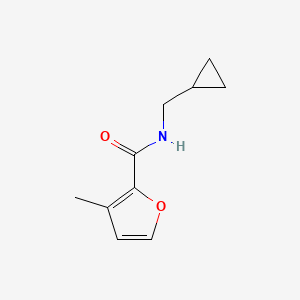
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. MP-10 is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Mecanismo De Acción
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the sensitivity of the receptor to acetylcholine, leading to enhanced cognitive function.
Biochemical and physiological effects:
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has been found to improve cognitive function in several animal models, including mice and rats. It has been shown to enhance learning and memory, as well as increase attention and focus. N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted modulation of cognitive function. However, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is a relatively new compound, and its long-term effects are still unknown. Additionally, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has a short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective allosteric modulators of the α7 nicotinic acetylcholine receptor. Another area of research is the investigation of the long-term effects of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide on cognitive function and neuroprotection. Additionally, the potential therapeutic applications of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia are also areas of interest.
Métodos De Síntesis
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide involves several steps, including the preparation of pyridine-3-carboxylic acid, the reaction of pyridine-3-carboxylic acid with N-methylpyridine-4-carboxaldehyde, and the subsequent reduction of the resulting intermediate compound. The final product, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide, is obtained through recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has been used in several scientific research studies, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has also been shown to enhance the effects of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-4-7-14-8-5-11)13(17)12-3-2-6-15-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIZANPTJDAAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)




![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)